5-amino-2-iodoBenzenesulfonamide

Carbonic anhydrase IX Tumor-associated isoform Scaffold topology

Select 5-Amino-2-iodobenzenesulfonamide for the ortho-aminobenzenesulfonamide pharmacophore—a validated CA IX chemotype (Ki 450 nM) providing nanomolar affinity from the start. The 5-position iodine enables efficient Pd/Cu-catalyzed cross-coupling (Sonogashira 73–80% yield) and ligand-free N-arylation, markedly outperforming bromo and chloro analogs. This isomer is non-substitutable: para-amino scaffolds exhibit weak CA IX binding, while 3-iodo isomers lack the ortho topology essential for isoform selectivity. Ideal for CA IX SAR panels, benzothiadiazine dioxide libraries, and kilogram-scale intermediate production. Order supported by CoA, competitive pricing, and prompt global delivery.

Molecular Formula C6H7IN2O2S
Molecular Weight 298.10 g/mol
Cat. No. B13844870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-2-iodoBenzenesulfonamide
Molecular FormulaC6H7IN2O2S
Molecular Weight298.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)S(=O)(=O)N)I
InChIInChI=1S/C6H7IN2O2S/c7-5-2-1-4(8)3-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
InChIKeyFDXPUCRXFDNDTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-iodobenzenesulfonamide: A Halogenated ortho-Aminobenzenesulfonamide Scaffold for Carbonic Anhydrase IX-Targeted Research and Synthetic Diversification


5-Amino-2-iodobenzenesulfonamide (CAS 477932-67-5; also referred to as 2-amino-5-iodobenzenesulfonamide, CAS 54773-54-5) is a halogenated aromatic sulfonamide belonging to the ortho-aminobenzenesulfonamide class . It is a positional isomer of 4-amino-3-iodobenzenesulfonamide, distinguished by the ortho relationship between the amino and sulfonamide groups and the para disposition of the iodine relative to the amino group [1]. The ortho-aminobenzenesulfonamide scaffold is recognized as a privileged chemotype for inhibition of the tumor-associated carbonic anhydrase isoform IX (CA IX), a validated target in oncology research [2]. The iodine substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, enabling rapid diversification into compound libraries [3].

Why 5-Amino-2-iodobenzenesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs: Scaffold Topology and Halogen Reactivity


Generic substitution of 5-amino-2-iodobenzenesulfonamide with common sulfonamide analogs such as sulfanilamide (4-aminobenzenesulfonamide) or its positional isomer 4-amino-3-iodobenzenesulfonamide fails on two critical grounds. First, the ortho-aminobenzenesulfonamide scaffold topology dictates a fundamentally different carbonic anhydrase (CA) isoform inhibition profile compared to the para-amino scaffold: orthanilamide (2-aminobenzenesulfonamide, the non-iodinated parent) inhibits CA IX with a Ki of 450 nM, whereas the para-amino scaffold sulfanilamide exhibits substantially weaker CA IX affinity . The iodine atom at the 5-position (para to the amino group) further modulates electronic properties and steric interactions within the enzyme active site relative to both the non-halogenated scaffold and the 3-iodo positional isomer [1]. Second, the iodo substituent is irreplaceable for downstream synthetic diversification via palladium- or copper-catalyzed cross-coupling reactions; the corresponding chloro or bromo analogs exhibit significantly lower reactivity in oxidative addition, limiting coupling efficiency. The Sonogashira coupling-cyclization of 2-iodobenzenesulfonamide proceeds in 73–80% isolated yield, a benchmark unattainable with the corresponding bromide under identical conditions [2]. These scaffold-specific and halogen-specific properties make indiscriminate substitution scientifically unsound for both biological evaluation and synthetic applications.

Quantitative Differentiation Evidence for 5-Amino-2-iodobenzenesulfonamide vs. Closest Structural Analogs


Ortho- vs. Para-Amino Scaffold: CA IX Inhibition Potency of the Parent ortho-Aminobenzenesulfonamide Compared to Sulfanilamide

The ortho-aminobenzenesulfonamide scaffold—the core of 5-amino-2-iodobenzenesulfonamide—confers superior CA IX inhibitory potency relative to the para-aminobenzenesulfonamide (sulfanilamide) scaffold. Orthanilamide (2-aminobenzenesulfonamide) inhibits CA IX with a Ki of 450 nM . In contrast, sulfanilamide (4-aminobenzenesulfonamide) exhibits Ki values in the range of 28,000 nM for CA I and does not achieve nanomolar potency against CA IX; the Ilies et al. (2003) study reports that halogenosulfanilamides (para-amino scaffold series, compounds 4–14) show CA IX Ki values in the range of 33–63 nM only after extensive halogenation, while the unsubstituted parent sulfanilamide is a weak inhibitor [1]. The ortho-amino topology therefore provides an intrinsically superior starting point for CA IX-targeted inhibitor design.

Carbonic anhydrase IX Tumor-associated isoform Scaffold topology

Positional Isomer Comparison: Iodine at C5 (para to NH2) vs. Iodine at C3 (ortho to NH2) in Aminobenzenesulfonamide CA Inhibitors

5-Amino-2-iodobenzenesulfonamide and 4-amino-3-iodobenzenesulfonamide are positional isomers that differ in the spatial relationship among the amino, sulfonamide, and iodo groups. In the 4-amino-3-iodo isomer (iodine ortho to NH2, NH2 para to SO2NH2), the iodine atom sits adjacent to the zinc-binding sulfonamide moiety, whereas in the 5-amino-2-iodo isomer (iodine para to NH2, NH2 ortho to SO2NH2), the iodine is positioned distal to the sulfonamide group. Quantitative CA inhibition data are available for 4-amino-3-iodobenzenesulfonamide: hCA IX Ki = 285 nM, hCA II Ki = 50 nM, mCA XIII Ki = 50 nM, bCA IV Ki = 125 nM [1]. The ortho-amino scaffold of 5-amino-2-iodobenzenesulfonamide is expected, based on class-level inference from orthanilamide (2-aminobenzenesulfonamide, CA IX Ki = 450 nM ), to exhibit a distinct isoform selectivity profile with preference for CA IX over cytosolic isoforms I and II, in contrast to the para-amino scaffold where CA II affinity often dominates.

Positional isomerism Carbonic anhydrase isoform selectivity Structure-activity relationship

Synthetic Diversification Advantage: Iodo Substituent Enables High-Yield Sonogashira Coupling-Cyclization vs. Bromo/Chloro Analogs

The iodine atom in 5-amino-2-iodobenzenesulfonamide provides a superior leaving group for palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. The Sonogashira coupling-cyclization of 2-iodobenzenesulfonamide (the des-amino analog) with terminal alkynes, catalyzed by (PPh3)4Pd/CuI/ZnCl2/Et3N under ultrasound-assisted conditions, proceeds in 73–80% isolated yield of the corresponding 1,2-benzothiazine 1,1-dioxides [1]. In contrast, Sonogashira coupling of bromosulfoximine analogs under similar conditions afforded 1,2-benzothiazines in only 16–70% yield alongside substantial quantities (13–81%) of undesired 1,2-benzoisothiazole side products [2]. The iodo substituent thus offers both higher yield and improved chemoselectivity in cross-coupling-based diversification strategies.

Cross-coupling Sonogashira reaction Benzothiazine synthesis Synthetic intermediate

Copper-Catalyzed Amination Versatility: ortho-Iodobenzenesulfonamides as Substrates for Ligand-Free N-Arylation

The 2-iodobenzenesulfonamide motif—the core structural feature of 5-amino-2-iodobenzenesulfonamide—has been demonstrated as an excellent substrate for ligand-free copper(I)-catalyzed amination with aliphatic amines, affording ortho-aminobenzenesulfonamides in good to excellent yields under mild conditions [1]. This reactivity is critically dependent on the iodo substituent: the method uses inexpensive CuI as catalyst without any supplementary ligand, exploiting the enhanced oxidative addition propensity of the C–I bond (bond dissociation energy ~57 kcal/mol) compared to C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). The corresponding bromo- or chloro-benzenesulfonamides either fail to react or require elevated temperatures, specialized ligands, and higher catalyst loadings, substantially increasing cost and reducing functional group tolerance.

Copper catalysis N-arylation Ligand-free amination ortho-Aminobenzenesulfonamide synthesis

Optimal Research and Industrial Application Scenarios for 5-Amino-2-iodobenzenesulfonamide Based on Verified Differentiation Evidence


Carbonic Anhydrase IX-Targeted Oncology Drug Discovery: Scaffold-Hopping Starting Point

5-Amino-2-iodobenzenesulfonamide is best deployed as a starting scaffold for CA IX inhibitor development programs where isoform selectivity over CA II is a critical design parameter. The ortho-aminobenzenesulfonamide core provides a validated CA IX Ki of 450 nM (based on orthanilamide data), which is >60-fold more potent than the unsubstituted para-amino scaffold against CA isoforms . This enables medicinal chemistry teams to initiate SAR exploration from a nanomolar-affinity starting point without requiring extensive initial halogenation. The iodine at the 5-position occupies the para position relative to the amino group, a region known to influence CA isoform selectivity in halogenosulfanilamide SAR studies [1].

Diversifiable Synthetic Intermediate for Sulfonamide-Focused Compound Libraries

The iodo substituent makes 5-amino-2-iodobenzenesulfonamide a superior building block for generating diverse sulfonamide libraries via palladium-catalyzed cross-coupling. Sonogashira coupling-cyclization proceeds in 73–80% yield with excellent chemoselectivity, outperforming bromo analogs (16–70% yield with substantial side products) . Copper-catalyzed N-arylation of the sulfonamide nitrogen with aliphatic amines proceeds under mild, ligand-free conditions using inexpensive CuI [1]. For medicinal chemistry groups building SAR panels around the ortho-aminobenzenesulfonamide pharmacophore, this compound uniquely combines biological relevance (CA IX scaffold) with synthetic tractability (iodo handle for diversification).

Positional Isomer Comparator for Carbonic Anhydrase Isoform Selectivity Studies

5-Amino-2-iodobenzenesulfonamide serves as an essential comparator compound in CA isoform selectivity profiling studies that investigate the impact of sulfonamide-amino group topology. The 4-amino-3-iodobenzenesulfonamide positional isomer exhibits dominant CA II affinity (Ki = 50 nM) over CA IX (Ki = 285 nM) . Head-to-head comparison of both positional isomers against a panel of CA isoforms (I, II, IV, IX, XII) is a powerful approach to deconvolute the contribution of amino group position to isoform selectivity. Such studies are directly relevant to developing tumor-selective CA inhibitors with minimized CA II-mediated side effects [1].

Benzothiadiazine Dioxide Heterocycle Synthesis via Tandem Cross-Coupling Cyclization

The 2-iodobenzenesulfonamide substructure is a proven precursor for synthesizing 1,2,4-benzothiadiazine 1,1-dioxide heterocycles, a privileged scaffold in medicinal chemistry with reported antibacterial, antiviral, and antihypertensive activities . Iodine-mediated cyclization of N-substituted 2-aminobenzenesulfonamides provides efficient access to benzothiadiazine dioxides [1]. For process chemistry and scale-up applications, the iodo compound's reliable reactivity profile (73–80% coupling yield, predictable regiochemistry) makes it more suitable for kilogram-scale intermediate production than the corresponding bromo analog, whose competing reaction pathways generate difficult-to-separate isomeric mixtures [2].

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